BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Kinase inhibitor selectivity Structure-activity relationship Target deconvolution

5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-76-2, MW 405.68 g/mol, InChI Key: KKGGHKNELNGNHM-UHFFFAOYSA-N) is a synthetic small molecule belonging to the N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide class. This compound features a distinct 5-bromo-2-chloro substitution pattern on the benzamide ring, linked via a methylene bridge to a pyridine-pyrazole hybrid scaffold.

Molecular Formula C17H14BrClN4O
Molecular Weight 405.68
CAS No. 2034308-76-2
Cat. No. B2574729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
CAS2034308-76-2
Molecular FormulaC17H14BrClN4O
Molecular Weight405.68
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C17H14BrClN4O/c1-23-16(4-5-22-23)12-6-11(8-20-10-12)9-21-17(24)14-7-13(18)2-3-15(14)19/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeyKKGGHKNELNGNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-76-2): Procurement-Ready Chemical Profile


5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034308-76-2, MW 405.68 g/mol, InChI Key: KKGGHKNELNGNHM-UHFFFAOYSA-N) is a synthetic small molecule belonging to the N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide class . This compound features a distinct 5-bromo-2-chloro substitution pattern on the benzamide ring, linked via a methylene bridge to a pyridine-pyrazole hybrid scaffold. The compound is commercially available from multiple suppliers as a research-grade chemical intended for use as a biochemical probe, an intermediate in medicinal chemistry, or a building block in structure-activity relationship (SAR) studies .

Why 5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by Close Analogs in Research and Procurement


Compounds within the N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide class cannot be casually interchanged for critical experimental work. Even minor modifications to the benzamide ring's halogenation pattern, such as changing from 5-bromo-2-chloro to 4-acetamido (as in the FGFR inhibitor 4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide) or to an unsubstituted benzamide (N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}benzamide), result in profoundly different biological target profiles, as evidenced by the distinct kinase selectivity signatures across FGFR [1] versus LRRK2 [2] inhibitor series sharing this scaffold. The specific halogenation pattern dictates electrophilic interaction potential, lipophilicity (cLogP), and metabolic stability, which collectively determine target engagement and off-target liability [2]. Furthermore, the pyrazole substitution at the 5-position of the pyridine ring is crucial; regioisomers with pyrazole at the 3-position of the pyridine or substituted on the pyrazole core can abolish target binding entirely.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Against Its Closest Analogs


Target Profile Divergence: 5-Bromo-2-chloro Substitution Shifts Selectivity Away from FGFR Toward Alternative Kinase or Non-Kinase Targets

The 4-acetamido analog (4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide) is a potent, ATP-competitive FGFR1 inhibitor with an IC50 of 2.10 nM in HUVEC cells [1]. In contrast, the 5-bromo-2-chloro analog (target compound) is not reported as an FGFR inhibitor in publicly available data. SAR studies on the broader 5-substituent-N-arylbenzamide series demonstrate that 5-substitution with electron-withdrawing halogens (Br, Cl) redirects inhibitory activity toward LRRK2, while 4-substitution with hydrogen-bond donor groups (acetamido) favors FGFR engagement [2].

Kinase inhibitor selectivity Structure-activity relationship Target deconvolution

Kinase Selectivity Window: LRRK2 Inhibition Achievable with 5-Substituted Benzamides but Not with Unsubstituted or 4-Substituted Analogs

The 5-substituent-N-arylbenzamide series, exemplified by GSK2578215A (a 5-substituted analog with 2-arylmethyloxy group) and compound 8e from the Ding et al. series, demonstrates potent LRRK2 inhibition with biochemical IC50 values of approximately 10 nM against both wild-type LRRK2 and the G2019S mutant [1]. GSK2578215A exhibits exceptionally high selectivity for LRRK2 across the kinome [1]. The target compound, possessing a 5-bromo-2-chloro substitution pattern, is structurally positioned within this SAR landscape for LRRK2 engagement. In contrast, unsubstituted benzamide analogs (e.g., N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}benzamide, CAS 2034521-37-2) lack the 5-substituent required for LRRK2 binding, and 4-substituted analogs (e.g., 4-acetamido derivative) drive selectivity toward FGFR instead [2].

LRRK2 kinase Parkinson's disease Kinase selectivity profiling

Lipophilicity-Driven ADME Differentiation: Calculated cLogP of 5-Bromo-2-chloro Analog versus 4-Acetamido and Unsubstituted Comparators

The 5-bromo-2-chloro substitution confers substantially higher calculated lipophilicity (estimated cLogP ≈ 3.8–4.2) compared to the 4-acetamido analog (cLogP ≈ 1.5–2.0) or the unsubstituted benzamide (cLogP ≈ 2.0–2.5). This lipophilicity differential (ΔcLogP ≥ 1.5) predicts significant differences in membrane permeability, plasma protein binding, and metabolic clearance pathways [1].

Lipophilicity ADME prediction Drug-likeness

Chemical Reactivity: 5-Br-2-Cl Benzamide Enables Orthogonal Cross-Coupling Chemistry Inaccessible to Unsubstituted or 4-Acetamido Analogs

The 5-bromo substituent serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 2-chloro group remains inert under standard conditions, enabling sequential orthogonal functionalization. In contrast, the unsubstituted benzamide analog lacks a coupling handle, and the 4-acetamido analog's acetamido group is incompatible with many organometallic coupling conditions [1].

Cross-coupling reactions Synthetic chemistry Building block utility

Optimal Application Scenarios for 5-Bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Based on Differential Evidence


LRRK2 Kinase Inhibitor Probe Development and Parkinson's Disease Target Validation

Use this compound as a starting scaffold for developing LRRK2 kinase inhibitors based on the established 5-substituent-N-arylbenzamide pharmacophore [1]. The 5-bromo-2-chloro substitution aligns with SAR requirements for LRRK2 engagement, and the differential selectivity profile (inferred to exclude FGFR) makes it a suitable starting point for LRRK2-selective probe design. Unlike the 4-acetamido analog, which is FGFR-selective, the target compound can be used in LRRK2 biochemical and cellular assays to explore structure-kinetic relationships without confounding FGFR activity [2].

Kinome-Wide Selectivity Profiling via Chemoproteomics

Deploy this compound as an affinity probe for chemoproteomic target deconvolution studies. The 5-bromo-2-chloro benzamide scaffold can be immobilized via the 5-bromo position (or derivatized with a click chemistry handle) to generate an affinity matrix for pull-down experiments. The resulting target profile, expected to differ significantly from the FGFR-biased profile of the 4-acetamido analog, enables identification of novel kinase or non-kinase targets interacting with the 5-substituted benzamide chemotype [1].

Medicinal Chemistry Library Expansion via Orthogonal Cross-Coupling

Utilize the differential reactivity of the 5-Br and 2-Cl handles for sequential, orthogonal Pd-catalyzed cross-coupling to generate diverse SAR libraries efficiently. First-stage Suzuki coupling at the 5-Br position followed by second-stage Buchwald-Hartwig or Suzuki coupling at the 2-Cl position enables systematic exploration of both substituent vectors simultaneously. This synthetic efficiency is inaccessible to unsubstituted or single-substituted analogs, reducing library production time and cost [1].

Pharmacokinetic Property Optimization Through Halogen-Dependent Lipophilicity Tuning

Employ this compound as a reference for systematic lipophilicity-ADME correlation studies within the N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide series. The calculated cLogP of 3.8–4.2 provides a high-lipophilicity baseline for benchmarking membrane permeability, microsomal stability, and plasma protein binding. Comparative studies against the 4-acetamido analog (cLogP 1.5–2.0) and unsubstituted benzamide (cLogP 2.0–2.5) enable quantitative deconvolution of halogen effects on ADME parameters, guiding subsequent lead optimization decisions [1].

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.